Sulfo DBCO-Amine

説明

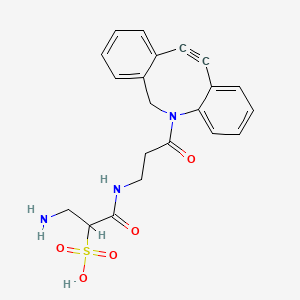

Structure

3D Structure

特性

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo DBCO-Amine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its primary application in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. Detailed experimental protocols and visual diagrams are included to facilitate its practical implementation in the laboratory.

Core Concepts: Introduction to this compound

This compound is a water-soluble chemical linker that contains a dibenzocyclooctyne (DBCO) moiety and a primary amine. The DBCO group is a strained alkyne that readily reacts with azide-containing molecules via SPAAC without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction is highly specific and efficient, making it ideal for labeling and conjugating biological molecules in complex environments.[3][4]

The key feature of this compound is the presence of a sulfonate group, which imparts significant hydrophilicity to the molecule.[3] This enhanced water solubility is a major advantage when working with biological samples, as it prevents aggregation and improves the pharmacokinetic properties of the resulting conjugates. The primary amine group allows for the covalent attachment of this compound to carboxyl-containing molecules, such as proteins and peptides, through the formation of a stable amide bond.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 427.47 g/mol | |

| Chemical Formula | C₂₁H₂₁N₃O₅S | |

| Appearance | Slightly yellow to slightly grey crystalline | |

| Purity | >95% (HPLC) | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, Desiccate | |

| CAS Number | 2028284-70-8 |

The Chemistry of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The utility of this compound is rooted in the SPAAC reaction. This reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained alkyne (DBCO) and an azide. The high ring strain of the cyclooctyne ring in the DBCO moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a copper catalyst. The resulting product is a stable triazole linkage.

Experimental Protocols

This section provides detailed methodologies for the two key stages of using this compound: the derivatization of a carboxyl-containing molecule and the subsequent copper-free click chemistry reaction.

Derivatization of a Carboxyl-Containing Molecule with this compound

This protocol describes the conjugation of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.

Materials:

-

Protein or other carboxyl-containing molecule

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent polymerization and unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer.

-

Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DBCO-Labeled Protein:

-

Remove excess this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Copper-Free Click Chemistry Reaction

This protocol describes the reaction of a DBCO-labeled molecule (prepared as in section 4.1) with an azide-functionalized molecule.

Materials:

-

DBCO-labeled molecule

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4 or other amine-free buffer

Procedure:

-

Prepare Reactants:

-

Dissolve the DBCO-labeled molecule in the Reaction Buffer.

-

Dissolve the azide-functionalized molecule in the Reaction Buffer.

-

-

Click Reaction:

-

Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing molecule is a common starting point.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification of the Conjugate:

-

If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

-

Applications in Research and Development

The unique properties of this compound make it a valuable tool in a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.

-

Protein-Peptide and Protein-Oligonucleotide Conjugation: Creating novel biomolecules with combined functionalities.

-

Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.

-

Cellular Imaging: Labeling of biomolecules for visualization and tracking in living cells.

Conclusion

This compound is a versatile and highly effective reagent for bioconjugation. Its enhanced water solubility, combined with the efficiency and bioorthogonality of the copper-free click reaction, provides researchers and drug developers with a powerful tool for the precise and stable modification of biomolecules. The detailed protocols and diagrams provided in this guide are intended to facilitate the successful implementation of this compound in a variety of research and development applications.

References

Sulfo DBCO-Amine: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sulfo DBCO-Amine, a key reagent in copper-free click chemistry. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its application in bioconjugation, particularly in the fields of drug development and proteomics.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a water-soluble derivative of dibenzocyclooctyne (DBCO) functionalized with an amine group. The DBCO moiety is a strained alkyne that readily participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," allows for the covalent ligation of a DBCO-containing molecule with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[1][2]

The key features of this compound that make it a powerful tool in bioconjugation are:

-

Bioorthogonality: The DBCO group and the azide group are chemically inert to most biological functional groups, ensuring that the reaction is highly specific and occurs only between the intended partners.[2]

-

Copper-Free Reaction: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a copper catalyst, which can be toxic to living cells and organisms. This makes this compound ideal for in vivo and in vitro applications involving sensitive biological systems.[2]

-

Water Solubility: The presence of a sulfonate group ("Sulfo") significantly enhances the water solubility of the DBCO core. This is a critical advantage for bioconjugation reactions that are typically performed in aqueous buffers.[3]

-

Amine Functionality: The terminal amine group provides a reactive handle for conjugating Sulfo DBCO to molecules containing carboxylic acids or activated esters (such as NHS esters), enabling the facile labeling of proteins, antibodies, and other biomolecules.

The Mechanism of Action: A Closer Look at SPAAC

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition reaction between the alkyne and the azide, allowing it to proceed rapidly at physiological temperatures. The reaction mechanism is a concerted process that results in the formation of a stable triazole linkage.

Quantitative Data: Reaction Kinetics of this compound

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). Several factors, including the buffer composition, pH, and temperature, can influence the reaction kinetics. The following tables summarize the reported second-order rate constants for the reaction of this compound with model azides under various conditions.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) for this compound

| Buffer (pH) | Reaction with 1-azido-1-deoxy-β-D-glucopyranoside | Reaction with 3-azido-L-alanine |

| PBS (7) | 0.32–0.85 | Data not specified |

| HEPES (7) | 0.55–1.22 | Data not specified |

| MES | 0.27–0.77 | Data not specified |

Note: The range of values reflects variations in experimental conditions such as temperature.

Table 2: Comparison of Second-Order Rate Constants for Different DBCO Constructs

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |

| This compound | Model Azides | Various | 0.27 - 1.22 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than this compound |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

These data highlight that the unconjugated this compound exhibits the highest reactivity. When conjugated to a large biomolecule like the antibody Trastuzumab, the reaction rate is reduced, likely due to steric hindrance. The inclusion of a PEG spacer in DBCO-PEG5-Trastuzumab helps to mitigate this effect and improve the reaction kinetics compared to the non-PEGylated antibody conjugate.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in bioconjugation.

Two-Step Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups. The process involves the activation of the carboxyl groups using carbodiimide chemistry, followed by the reaction with the amine group of this compound.

Materials:

-

Protein of interest with accessible carboxyl groups (in a suitable buffer, e.g., MES buffer, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

-

-

Activation of Carboxyl Groups:

-

In a microcentrifuge tube, combine the protein solution with the appropriate volume of Reaction Buffer.

-

Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation with this compound:

-

Add the this compound stock solution to the activated protein solution. A 5 to 20-fold molar excess of this compound over the protein is recommended as a starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated esters.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

This protocol describes the labeling of cell surface glycans using a two-step approach: metabolic incorporation of an azide-containing sugar, followed by reaction with a DBCO-functionalized molecule (which can be prepared using this compound as described in the previous protocol).

Materials:

-

Cells of interest in culture

-

Azide-containing sugar (e.g., tetra-acetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-labeled probe (e.g., a fluorescent dye conjugated to this compound)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the azide-containing sugar to the cell culture medium at a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

-

Labeling with DBCO Probe:

-

Wash the cells twice with PBS to remove any unincorporated azide sugar.

-

Add the DBCO-labeled probe to the cells in fresh culture medium or PBS at a suitable concentration (typically 1-10 µM).

-

Incubate for 30-60 minutes at 37°C to allow the SPAAC reaction to occur.

-

-

Washing and Analysis:

-

Wash the cells three times with PBS to remove any unbound DBCO-labeled probe.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Conclusion

This compound is a versatile and powerful reagent for bioconjugation, offering the benefits of copper-free click chemistry with the added advantage of high water solubility. Its robust and specific mechanism of action, coupled with well-defined reaction kinetics, makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide serve as a starting point for a wide range of applications, from the creation of antibody-drug conjugates to the fluorescent labeling of biomolecules in living systems. As the field of bioconjugation continues to evolve, the utility of reagents like this compound in advancing our understanding of complex biological processes is undeniable.

References

A Deep Dive into Water-Soluble DBCO Reagents for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2][3] At the heart of this technology are dibenzocyclooctyne (DBCO) reagents. This technical guide provides an in-depth exploration of water-soluble DBCO reagents, offering a comprehensive resource for their application in research and drug development.

The Advantage of Water-Soluble DBCO Reagents

Standard DBCO reagents are inherently hydrophobic, which can lead to challenges in bioconjugation reactions, including aggregation and reduced labeling efficiency of biomolecules in aqueous buffers. To overcome these limitations, hydrophilic moieties are incorporated into the DBCO structure, significantly enhancing their utility. The two most common strategies for increasing water solubility are:

-

PEGylation: The addition of polyethylene glycol (PEG) chains (e.g., PEG4, PEG9) not only improves water solubility but also reduces steric hindrance, which can lead to faster reaction kinetics.[2][4] PEGylated DBCO reagents are particularly useful for labeling complex biomolecules like antibodies, where maintaining their native conformation and preventing aggregation is critical.

-

Sulfonation: The introduction of a sulfonate group creates a negatively charged, highly water-soluble reagent (e.g., Sulfo-DBCO). This modification is ideal for applications requiring labeling in completely aqueous environments without the need for organic co-solvents.

Quantitative Data on Water-Soluble DBCO Reagents

The selection of an appropriate water-soluble DBCO reagent depends on the specific application and the biomolecule of interest. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Solubility of Water-Soluble DBCO Reagents

| Reagent | Solubility in Aqueous Buffers | Solubility in Organic Solvents | Key Characteristics |

| DBCO-PEG4-NHS Ester | Up to 5.5 mM | Soluble in DMSO, DMF, DCM, THF, Chloroform | PEG4 spacer enhances hydrophilicity and reduces steric hindrance. |

| Sulfo-DBCO-NHS Ester | Soluble in water, DMSO, DMF | Soluble in DMSO, DMF | Sulfonate group provides high water solubility, making it suitable for 100% aqueous reactions. |

| DBCO-PEG-NHS (general) | 10 mg/mL in water, ethanol, chloroform, DMSO | Soluble in water, ethanol, chloroform, DMSO | General class with varying PEG lengths; solubility can be tuned by PEG chain length. |

| DBCO-PEG4-Maleimide | Up to 6.6 mM | Soluble in DMSO, DMF | Maleimide group for specific reaction with sulfhydryl groups. |

Table 2: Reaction Kinetics of Water-Soluble DBCO Reagents (SPAAC)

| DBCO Reagent | Azide Partner | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55–1.22 | Demonstrates the influence of buffer on reaction rate. |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32–0.85 | Reaction is generally slower in PBS compared to HEPES. |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18–0.37 | The PEG linker enhances reaction rates compared to non-PEGylated antibody conjugates by minimizing steric hindrance. |

| General DBCO Derivatives | Various Azides | Various | ~0.1 - 2.0 | Provides a general expected range for DBCO-azide reaction rates. |

Table 3: Stability of DBCO-Modified Biomolecules

| Conjugate | Storage Conditions | Stability |

| DBCO-modified IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity toward azides. |

| DBCO-NHCO-PEG4-acid | Aqueous solution (PBS, pH 7.4) at 4°C for 48 hours | >95% intact. |

| DBCO-NHCO-PEG4-acid | Aqueous solution (PBS, pH 7.4) at 25°C for 24 hours | 90-95% intact. |

Experimental Protocols

The following are detailed methodologies for key experiments involving water-soluble DBCO reagents.

Protocol 1: Labeling of Proteins with DBCO-PEG4-NHS Ester

Objective: To covalently attach a DBCO moiety to a protein via its primary amines for subsequent copper-free click chemistry.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching solution (1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF.

-

Reaction Setup:

-

Ensure the protein solution is at the desired concentration (1-10 mg/mL) in an amine-free buffer like PBS.

-

Add a 10- to 50-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO or DMF should be kept below 20% to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted DBCO-PEG4-NHS Ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization (Optional): Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can be optimized based on the specific reactants and their concentrations.

-

Purification: Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Analysis: Analyze the final conjugate by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. Further characterization can be performed using mass spectrometry.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships.

Caption: Workflow for bioconjugation using a water-soluble DBCO-NHS ester.

Caption: A decision-making guide for choosing the right DBCO reagent.

Conclusion

Water-soluble DBCO reagents represent a significant advancement in the field of bioconjugation, offering researchers and drug developers powerful tools for creating novel therapeutics, diagnostics, and research probes. By enhancing the aqueous solubility of the DBCO moiety through PEGylation or sulfonation, these reagents overcome the limitations of their hydrophobic counterparts, enabling more efficient and robust conjugation to a wide range of biomolecules. The selection of the appropriate water-soluble DBCO reagent, guided by the quantitative data and protocols presented in this guide, is a critical step toward successful bioconjugation outcomes. As the field of targeted therapeutics and in vivo imaging continues to evolve, the application of these versatile reagents is poised to expand, driving further innovation in medicine and biotechnology.

References

An In-depth Technical Guide to Copper-Free Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reagents, and applications of copper-free click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and the creation of targeted therapeutics.

Introduction to Copper-Free Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems. This limitation spurred the development of copper-free click chemistry, which enables the covalent ligation of molecules within complex biological environments without the need for a toxic metal catalyst.

Two primary classes of copper-free click chemistry reactions have emerged as powerful tools in chemical biology and drug development:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes the inherent ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, forming a stable triazole linkage. This process is bioorthogonal, meaning the reactive partners (azide and cyclooctyne) are inert to biological functional groups.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is an exceptionally fast bioorthogonal reaction involving the cycloaddition of an electron-poor tetrazine with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).

These reactions have revolutionized the site-specific labeling of biomolecules, including proteins, glycans, and nucleic acids, and are instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Reagents: A Comparative Overview

The selection of a copper-free click chemistry reagent is critical and depends on the specific application, balancing reactivity, stability, and physicochemical properties.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents

The reactivity of SPAAC is primarily dictated by the structure of the cyclooctyne. Greater ring strain leads to faster reaction kinetics.

-

Dibenzocyclooctynes (DBCO or ADIBO): Among the most popular and highly reactive cyclooctynes, DBCO reagents are known for their high reaction rates and stability. They are widely used for a variety of bioconjugation applications.

-

Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and less hydrophobic alternative to DBCO. While its reaction rate with some azides is lower than that of DBCO, it offers a good balance of reactivity and stability.

-

Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond enhances reactivity through inductive effects.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents

The IEDDA reaction between tetrazines and trans-cyclooctenes (TCO) is currently the fastest known bioorthogonal reaction.

-

Trans-cyclooctenes (TCO): These are highly strained alkenes that react rapidly with tetrazines.

-

Tetrazines (Tz): A variety of tetrazine derivatives are available, and their reactivity can be tuned by modifying their substituents.

Quantitative Data and Reagent Properties

The following tables summarize the key quantitative data for the most common copper-free click chemistry reagents.

| Reagent Type | Cyclooctyne/Dienophile | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | References |

| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.1 - 0.3 | High reactivity, good stability, but can react with thiols. | |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.004 - 0.07 | Smaller, less hydrophobic than DBCO; more stable in the presence of thiols. | |

| SPAAC | DIFO (Difluorinated Cyclooctyne) | ~0.3 - 0.7 | High reactivity due to fluorine substitution. | |

| IEDDA | TCO (trans-cyclooctene) | Up to 10⁶ (with tetrazine) | Extremely fast kinetics, highly bioorthogonal. |

| Reagent | Stability in Presence of Glutathione (GSH) | Hydrophilicity | Potential Off-Target Reactivity | References |

| DBCO | Less stable (half-life ~71 min) | Low (can be increased with PEGylation) | Can react with thiols (e.g., cysteine residues). | |

| BCN | More stable (half-life ~6 h) | Moderate | Generally low. | |

| TCO | Generally stable | Moderate (can be increased with PEGylation) | Low | |

| Tetrazine | Generally stable | Variable depending on substituents | Low |

Note: The incorporation of polyethylene glycol (PEG) linkers (PEGylation) can significantly enhance the hydrophilicity and biocompatibility of these reagents, reducing non-specific binding and improving in vivo circulation times.

Experimental Workflows and Signaling Pathways

Copper-free click chemistry is integral to several advanced workflows in biomedical research and drug development.

Antibody-Drug Conjugate (ADC) Development Workflow

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Copper-free click chemistry enables the site-specific conjugation of the drug to the antibody, resulting in a more homogeneous and effective therapeutic.

Caption: Workflow for the development of an antibody-drug conjugate (ADC) using SPAAC.

Pre-targeted In Vivo Imaging Workflow

Pre-targeted imaging is a two-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This approach enhances the target-to-background signal by allowing the targeting agent to clear from non-target tissues before the administration of the imaging probe. The rapid kinetics of the TCO-tetrazine ligation are ideal for this application.

The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC allows for the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This guide provides a comprehensive technical overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics, tailored for researchers and professionals in the life sciences.

The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[3][4] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed rapidly at physiological temperatures and pH.[2] Crucially, this reaction occurs without a copper catalyst, which is often toxic to living cells, making SPAAC ideal for in vivo applications. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and processes, ensuring high selectivity and minimizing off-target reactions.

Core Principles of SPAAC

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The high energy of the cyclooctyne's triple bond, caused by the geometric constraints of the eight-membered ring, is released upon the formation of the less-strained triazole ring, providing the thermodynamic driving force for the reaction.

Key Advantages of SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems, including live-cell imaging and in vivo studies.

-

High Selectivity: Azides and cyclooctynes react specifically with each other, even in the complex milieu of biological systems.

-

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.

-

High Stability: The resulting triazole linkage is chemically stable under a wide range of conditions.

-

Favorable Kinetics: While generally slower than its copper-catalyzed counterpart (CuAAC), the development of increasingly reactive cyclooctynes has made SPAAC suitable for a wide range of applications.

Quantitative Data Presentation

The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where time and concentration are often limiting factors. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants (k₂) for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |

| Biarylazacyclooctynone | BARAC | ~0.96 | |

| Monofluorinated cyclooctyne | MOFO | Varies with structure | |

| Difluorinated cyclooctyne | DIFO | Varies with structure | |

| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | |

| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ | |

| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | |

| fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 x 10⁻³ |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used. From the data, it is evident that derivatives like BARAC and DBCO exhibit the fastest reaction rates, making them suitable for applications where rapid conjugation is required. BCN, while slower, is smaller and less hydrophobic, which can be advantageous in certain contexts.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne reagent (e.g., DBCO-NHS ester)

-

Anhydrous DMSO

-

Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reagent Preparation:

-

Ensure the azide-modified protein is purified and its concentration is accurately determined.

-

Prepare a stock solution of the cyclooctyne reagent (e.g., 10 mM DBCO-NHS ester) in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne reagent. A 2- to 4-fold molar excess of the cyclooctyne is a common starting point.

-

The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized based on the specific reactants.

-

-

Purification:

-

Purify the protein conjugate from unreacted cyclooctyne reagent using a desalting column or SEC.

-

Concentrate the purified protein conjugate using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

-

-

Analysis:

-

Analyze the final product by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

-

Protocol 2: Metabolic Labeling of Live Cells with Azido Sugars and SPAAC Detection

This protocol outlines the metabolic incorporation of an azido sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.

Materials:

-

Mammalian cells in culture

-

Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in complete medium supplemented with the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Mandatory Visualizations

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for SPAAC-mediated protein labeling.

Caption: Workflow for metabolic labeling with azido sugars and SPAAC detection.

Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) development using SPAAC.

References

An In-depth Technical Guide to Sulfo DBCO-Amine for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Sulfo DBCO-Amine (Sulfonated Dibenzocyclooctyne-Amine) has emerged as a key reagent in this field, offering a powerful solution for the aqueous-phase modification of proteins and other biomolecules. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in protein labeling through copper-free click chemistry.

This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a sulfonated spacer. The DBCO moiety is central to its function, participating in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. This reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological systems. The primary amine allows for the covalent attachment of the DBCO group to biomolecules containing accessible carboxyl groups or their activated esters, such as N-hydroxysuccinimide (NHS) esters. A key feature of this compound is the presence of a sulfonate group, which imparts excellent water solubility, mitigating the aggregation issues often associated with hydrophobic DBCO reagents and facilitating bioconjugation in aqueous buffers.

This guide will delve into the quantitative aspects of this compound-mediated labeling, provide detailed experimental protocols, and visualize key workflows, empowering researchers to effectively integrate this versatile tool into their protein modification strategies.

Core Properties and Reaction Principles

This compound serves as a bridge, enabling the introduction of a bioorthogonal DBCO handle onto a target molecule. This is typically achieved through a two-step process:

-

Activation of a Carboxyl Group: A molecule of interest containing a carboxylic acid is activated, commonly using carbodiimide chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide) to form a more stable amine-reactive Sulfo-NHS ester.

-

Amide Bond Formation: The primary amine of this compound then nucleophilically attacks the activated carboxyl group (e.g., the Sulfo-NHS ester), forming a stable amide bond and thereby attaching the DBCO moiety to the molecule.

The resulting DBCO-functionalized molecule can then be reacted with an azide-modified protein in a SPAAC reaction. This copper-free click chemistry reaction is highly specific and forms a stable triazole linkage.

Chemical and Physical Properties

A summary of the key properties of a typical this compound reagent is provided below.

| Property | Value | Reference(s) |

| Molecular Weight | ~427.47 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Reactive Groups | Primary Amine, Dibenzocyclooctyne (DBCO) | |

| Storage Conditions | -20°C, Desiccated |

Quantitative Data on Labeling and Stability

The efficiency and robustness of a labeling strategy are critical for reproducible results. This section summarizes key quantitative parameters associated with the use of DBCO reagents in protein labeling.

Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of DBCO molecules conjugated per protein, is a critical parameter that can be determined using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm.

Table 1: Molar Excess and Resulting Degree of Labeling (DOL) for a Model Antibody

| Molar Excess of DBCO-Sulfo-NHS Ester to Antibody | Resulting Average DOL |

| 5:1 | ~3-4 |

| 10:1 | ~5-7 |

| 20:1 | ~8-10 |

Note: This data is illustrative and the optimal molar excess will depend on the specific protein and reaction conditions. It is recommended to perform a titration to determine the optimal ratio for a desired DOL.

Stability of DBCO-Protein Conjugates

The stability of the resulting bioconjugate is crucial for its downstream application. The amide bond formed between this compound and an activated carboxyl group is

The Decisive Advantage of Sulfo DBCO-Amine in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the precise ligation of biomolecules in their native aqueous environments. Within this domain, Sulfo DBCO-Amine has emerged as a superior reagent, offering significant advantages for researchers working with proteins, antibodies, and other biomolecules in aqueous buffers. This technical guide elucidates the core benefits of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Core Advantage: Enhanced Aqueous Solubility

The primary and most impactful advantage of this compound lies in its dramatically increased water solubility, a direct consequence of its sulfonate group.[1][2] This feature addresses a critical challenge encountered with non-sulfonated DBCO reagents, which are inherently hydrophobic. The hydrophobicity of standard DBCO moieties can lead to aggregation and precipitation when conjugated to biomolecules, particularly at higher labeling densities, ultimately resulting in lower yields of the desired conjugate and complicating purification processes.[3][4]

The hydrophilic sulfonated spacer arm of this compound not only ensures its own solubility in aqueous media but also imparts this favorable property to the resulting bioconjugate.[5] This allows for conjugation reactions to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents that can denature or alter the function of sensitive biomolecules like proteins and antibodies.

Impact on Reaction Kinetics in Aqueous Buffers

The composition of the aqueous buffer, including its pH and temperature, significantly influences the kinetics of the SPAAC reaction. Comprehensive studies have quantified the second-order rate constants (k₂) for the reaction of this compound with azide-containing molecules in a variety of commonly used buffers.

A systematic investigation revealed that HEPES buffer at pH 7 and 37°C provides the fastest reaction rates, with a mean k₂ of 1.22 ± 0.02 M⁻¹s⁻¹. In contrast, PBS at pH 7 exhibited one of the lowest rate constants. Higher pH values generally tend to increase the reaction rate, with the exception of HEPES buffer. These findings underscore the importance of buffer selection and pH optimization to achieve maximal reaction efficiency.

The tables below summarize the second-order rate constants of this compound with two different model azides in various aqueous buffers at 25°C and 37°C.

Table 1: Second-Order Rate Constants (k₂) of this compound with 1-azido-1-deoxy-β-D-glucopyranoside in Various Aqueous Buffers

| Buffer | pH | k₂ at 25°C (M⁻¹s⁻¹) | k₂ at 37°C (M⁻¹s⁻¹) |

| HEPES | 7 | 0.55 ± 0.01 | 1.22 ± 0.02 |

| Borate | 10 | 0.63 ± 0.01 | 1.18 ± 0.01 |

| DMEM | 7.4 | 0.59 ± 0.01 | 0.97 ± 0.01 |

| MES | 6 | 0.49 ± 0.01 | 0.86 ± 0.02 |

| PBS | 7.2 | 0.32 ± 0.01 | 0.85 ± 0.03 |

| RPMI | 7.4 | 0.27 ± 0.01 | 0.77 ± 0.06 |

Table 2: Second-Order Rate Constants (k₂) of this compound with 3-azido-L-alanine in Various Aqueous Buffers

| Buffer | pH | k₂ at 25°C (M⁻¹s⁻¹) | k₂ at 37°C (M⁻¹s⁻¹) |

| Borate | 10 | 0.49 ± 0.01 | 0.94 ± 0.01 |

| HEPES | 7 | 0.41 ± 0.01 | 0.91 ± 0.01 |

| MES | 6 | 0.36 ± 0.01 | 0.69 ± 0.01 |

| DMEM | 7.4 | 0.43 ± 0.01 | 0.68 ± 0.01 |

| PBS | 7.2 | 0.29 ± 0.01 | 0.65 ± 0.01 |

| RPMI | 7.4 | 0.25 ± 0.01 | 0.59 ± 0.01 |

Minimizing Steric Hindrance and Enhancing Reactivity

This compound, as a small molecule, exhibits significantly higher reaction rates compared to DBCO-modified macromolecules like antibodies. This difference is primarily attributed to the steric hindrance imposed by the bulky protein structure, which can impede the accessibility of the DBCO group to its azide partner.

Studies have shown that this compound has average rate increases of 229 ± 73% and 151 ± 51% compared to DBCO-Herceptin and DBCO-PEG₅-Herceptin, respectively. The inclusion of a PEG linker between the DBCO moiety and the antibody can partially mitigate this steric hindrance and improve reaction rates.

Experimental Protocols

General Protocol for Labeling a Protein with this compound via Amide Coupling

This protocol describes the derivatization of a protein containing accessible carboxyl groups with this compound using EDC/Sulfo-NHS chemistry.

Materials:

-

Protein solution in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or water for stock solutions

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mM) in water or anhydrous DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

-

-

Protein Preparation:

-

Dissolve or exchange the protein into the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

To the protein solution, add a 1.2-fold molar excess of EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling of this compound:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction of any unreacted Sulfo-NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

Protocol for Copper-Free Click Chemistry (SPAAC) with the DBCO-labeled Protein

This protocol outlines the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.0 - 7.4, or HEPES, pH 7.0 - 7.5. Important: Do not use buffers containing sodium azide.

-

Purification equipment (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Azide-Containing Sample: Dissolve the azide-functionalized molecule in the chosen Reaction Buffer.

-

Conjugation Reaction:

-

Combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. A molar excess of 1.5 to 3-fold of the DBCO-labeled protein to the azide-functionalized molecule is often recommended to drive the reaction to completion.

-

Incubate the reaction mixture for 2-12 hours at room temperature or at 4°C. Reaction times can be extended to improve efficiency.

-

-

Purification:

-

Purify the final conjugate from unreacted components using a suitable method such as size-exclusion chromatography (SEC).

-

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the experimental workflow for bioconjugation using this compound.

Caption: Chemical pathway for bioconjugation using this compound.

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Bioconjugation Applications of Sulfo DBCO-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core bioconjugation applications of Sulfo DBCO-Amine, a key reagent in the field of bioconjugation and drug development. This document provides a comprehensive overview of its mechanism of action, key applications, quantitative data on conjugation efficiency, and detailed experimental protocols.

Introduction to this compound

This compound (Sulfonyl Dibenzocyclooctyne-Amine) is a water-soluble, amine-containing dibenzocyclooctyne (DBCO) derivative. Its unique structure combines the benefits of a highly reactive cyclooctyne for copper-free click chemistry with the versatility of a primary amine for conjugation to various biomolecules. The presence of a sulfonate group imparts excellent water solubility, a critical feature for bioconjugation reactions in aqueous environments, preventing aggregation and improving reaction kinetics.[1][2][3]

The primary application of this compound lies in a two-step bioconjugation strategy. First, the primary amine of this compound is conjugated to a biomolecule containing a carboxyl group (e.g., proteins, peptides, or nanoparticles) through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5] The resulting DBCO-functionalized biomolecule can then be reacted with an azide-containing molecule via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native cellular processes.

Principle of Reactivity

The utility of this compound in bioconjugation is centered around two key chemical reactions:

-

Amide Bond Formation: The primary amine of this compound reacts with a carboxyl group on a target molecule, facilitated by EDC and Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable Sulfo-NHS ester, which subsequently reacts with the amine of this compound to form a stable amide bond.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety of the now functionalized biomolecule reacts with an azide-containing molecule. The inherent ring strain of the DBCO group allows this cycloaddition to occur rapidly and specifically without the need for a cytotoxic copper catalyst.

Below is a diagram illustrating the overall workflow of a typical bioconjugation experiment using this compound.

References

The Strategic Role of Sulfo DBCO-Amine in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant emphasis on enhancing the precision, efficacy, and safety of drug delivery systems. At the heart of this evolution lies the sophisticated engineering of linker molecules that connect a targeting moiety, such as a monoclonal antibody, to a potent therapeutic payload. Among the diverse array of available linkers, Sulfo DBCO-Amine has emerged as a critical component, offering a unique combination of properties that address key challenges in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted constructs. This technical guide provides an in-depth exploration of the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in their drug development endeavors.

Core Principles: The Power of Copper-Free Click Chemistry and Enhanced Hydrophilicity

This compound is a heterobifunctional linker that features a sulfonate group, a dibenzocyclooctyne (DBCO) moiety, and a primary amine. This strategic design imparts two key advantages in the construction of drug delivery systems:

-

Bioorthogonal Conjugation: The DBCO group is a cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The inherent ring strain of the DBCO moiety allows for a rapid and spontaneous reaction with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.

-

Enhanced Hydrophilicity: The presence of the sulfonate group significantly increases the water solubility of the linker and, consequently, the resulting bioconjugate. This is a critical feature when working with hydrophobic drug payloads, as it can mitigate aggregation issues, improve pharmacokinetic profiles, and potentially reduce off-target toxicity.

Quantitative Data Summary

The performance of a linker in a drug delivery system is ultimately defined by quantifiable metrics. The following tables summarize key data related to the reaction kinetics, drug loading, and in vivo efficacy of systems employing this compound and analogous hydrophilic linkers.

Table 1: SPAAC Reaction Kinetics of this compound

The efficiency of the SPAAC reaction is a critical factor in the synthesis of drug conjugates. The second-order rate constants presented below, derived from studies on this compound and related constructs, highlight the influence of the reaction environment on conjugation speed.

| Reactants | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| This compound + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 25 | 0.32–0.85 |

| This compound + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 0.55–1.22 |

| This compound + 3-azido-L-alanine | PBS (7.0) | 25 | Not Specified |

| This compound + 3-azido-L-alanine | HEPES (7.0) | 25 | Not Specified |

| DBCO-Trastuzumab + Model Azides | HEPES & PBS | 25 | Slower than this compound |

| DBCO-PEG5-Trastuzumab + Model Azides | HEPES & PBS | 25 | 0.18 - 0.37 |

Data sourced from Pringle and Knight (2025) as cited in BenchChem Technical Support Center.

Table 2: Drug-to-Antibody Ratio (DAR) with Hydrophilic Linkers

Achieving a well-defined and optimal Drug-to-Antibody Ratio (DAR) is crucial for the efficacy and safety of an ADC. While specific DAR values for this compound are proprietary to individual drug development programs, the following table illustrates typical DARs achieved with hydrophilic linkers and the impact on aggregation, a common challenge with hydrophobic payloads.

| Linker Type | Target DAR | Achieved DAR (Average) | Aggregation (%) | In Vitro Cytotoxicity (IC50) |

| Hydrophilic (e.g., PEG-based) | 8 | 7.8 | < 5% | Maintained or Improved |

| Hydrophobic | 8 | 7.5 | > 20% | Variable |

Illustrative data based on comparative studies of hydrophilic vs. hydrophobic linkers.

Table 3: In Vivo Efficacy of ADCs with Hydrophilic Linkers

The ultimate measure of a drug delivery system's success is its in vivo performance. The following table summarizes representative data from preclinical xenograft models, demonstrating the impact of hydrophilic linkers on tumor growth inhibition. It is important to note that this data is for ADCs with hydrophilic linkers analogous to this compound and serves to illustrate the potential benefits.

| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| ADC with 3'-amino-α-cyclodextrin linker | Karpas-299 | Single dose | Superior to clinical comparator | |

| ADC with 1-aza-42-crown-14 macrocycle linker | Karpas-299 | Single dose | Superior to PEG-containing comparator | |

| NGR-Peptide-Daunorubicin Conjugate 1 | Kaposi's Sarcoma | Not Specified | 37.7% (volume) | |

| NGR-Peptide-Daunorubicin Conjugate 2 | Kaposi's Sarcoma | Not Specified | 45.7% (weight) |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid on a payload molecule using EDC/NHS chemistry.

Materials:

-

This compound

-

Carboxyl-containing molecule (Payload)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Purification system (e.g., HPLC, desalting column)

Procedure:

-

Reagent Preparation:

-

Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

-

Dissolve this compound in Coupling Buffer to a desired concentration.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, combine the payload solution with Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the payload.

-

Incubate for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Conjugation Reaction:

-

Add the activated payload solution to the this compound solution. A 1.5- to 10-fold molar excess of the activated payload to this compound is a recommended starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the Sulfo DBCO-functionalized payload using an

-

An In-depth Technical Guide to Sulfo DBCO-Amine in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in protein engineering, focusing on its application in bioorthogonal chemistry. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed technical information, experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Introduction to this compound and Bioorthogonal Chemistry

This compound (Sulfo-Dibenzocyclooctyne-Amine) is a water-soluble derivative of DBCO, a class of cyclooctynes widely used in copper-free click chemistry. This bioorthogonal reaction, specifically known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the rapid and highly specific reaction between a strained alkyne (like DBCO) and an azide-functionalized molecule to form a stable triazole linkage. The key advantage of SPAAC is its ability to proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it an ideal tool for modifying biological molecules in living systems.

The this compound reagent possesses a primary amine group, allowing for its conjugation to proteins and other biomolecules through various amine-reactive chemistries. The presence of a sulfonate group imparts high water solubility, which is advantageous for bioconjugation reactions in aqueous buffers and for in vivo applications.

Key Features of this compound:

-

High Water Solubility: The sulfonate group enhances solubility in aqueous buffers, simplifying reaction setup and improving the biocompatibility of the resulting conjugates.

-

Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in biological systems.

-

Copper-Free Reaction: SPAAC eliminates the need for toxic copper catalysts, making it suitable for live-cell imaging and in vivo studies.

-

Amine-Reactivity: The primary amine handle allows for straightforward conjugation to proteins and other molecules using established crosslinking chemistries.

Quantitative Data on SPAAC Reactions with this compound

The efficiency and kinetics of the SPAAC reaction are critical parameters for successful bioconjugation. The following tables summarize key quantitative data for reactions involving this compound and related DBCO derivatives.

Table 1: Second-Order Rate Constants of this compound with Model Azides in Various Buffers

| Buffer (pH) | Temperature (°C) | Azide Moiety | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 |

| PBS (7.0) | 25 | 3-azido-L-alanine | 0.32 |

| HEPES (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 |

| HEPES (7.0) | 25 | 3-azido-L-alanine | 0.55 |

| DMEM | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 |

| DMEM | 37 | 3-azido-L-alanine | 0.59 |

| RPMI | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 |

| RPMI | 37 | 3-azido-L-alanine | 0.27 |

Data compiled from studies on SPAAC reaction kinetics.

Table 2: Comparison of Second-Order Rate Constants for Different DBCO Reagents

| DBCO Reagent | Azide Moiety | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| This compound | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 1.22 |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | Slower than this compound |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 0.37 |

This table illustrates the effect of steric hindrance and PEGylation on reaction rates. The smaller, unconjugated this compound exhibits the highest reactivity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Labeling a Protein with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Amine-reactive NHS ester (e.g., BS3, a water-soluble crosslinker)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (for purification)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

NHS Ester Activation: Immediately before use, dissolve the NHS ester in the Reaction Buffer to a concentration of 10 mM.

-

This compound Preparation: Dissolve this compound in the Reaction Buffer to a concentration of 10 mM.

-

Reaction Mixture: a. Add the NHS ester solution to the protein solution at a 10- to 20-fold molar excess. b. Incubate for 30 minutes at room temperature with gentle mixing. c. Add this compound to the reaction mixture at a 5- to 10-fold molar excess over the protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). Further characterization can be performed using mass spectrometry.

Protocol for Cell Surface Glycan Labeling and Imaging

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling using a this compound conjugate.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

Fluorescently labeled this compound (prepared by conjugating a fluorescent dye with an amine-reactive group to this compound)

-

Wash Buffer: PBS

-

Imaging Buffer: Phenol red-free medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: a. Culture cells to the desired confluency. b. Add the azide-modified sugar to the cell culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

Cell Preparation for Labeling: a. Gently wash the cells twice with pre-warmed PBS to remove residual medium and unincorporated azide sugar.

-

Fluorescent Labeling: a. Dilute the fluorescently labeled this compound conjugate in Imaging Buffer to a final concentration of 1-10 µg/mL. b. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: a. Remove the labeling solution and wash the cells three times with pre-warmed Imaging Buffer to remove unbound conjugate.

-

Imaging: a. Add fresh Imaging Buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a signaling pathway where this compound can be applied.

Experimental Workflow for Antibody-Drug Conjugation

The Role of the Sulfonate Group in Sulfo DBCO-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific functional groups is a cornerstone of modern chemical biology and drug development. Among these, the sulfonate group plays a pivotal role in modulating the physicochemical properties of bioconjugation reagents. This in-depth technical guide explores the core functions and advantages conferred by the sulfonate group in Sulfo DBCO-Amine, a key reagent in copper-free click chemistry.

Core Concepts: DBCO, SPAAC, and the Need for Solubility

This compound is a heterobifunctional linker designed for bioorthogonal chemistry. It comprises three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules.

-

Amine Group (-NH2): A primary amine that allows for covalent attachment to molecules containing carboxylic acids or their activated esters (e.g., NHS esters).

-

Sulfonate Group (-SO3H): A highly polar, negatively charged functional group that dictates the reagent's solubility and overall performance in biological systems.

The primary application of this compound is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds rapidly and selectively within complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo studies and applications involving sensitive biomolecules.

However, the core DBCO structure is inherently hydrophobic. This poor water solubility presents a significant challenge for researchers, as most bioconjugation reactions are performed in aqueous buffers. The introduction of the sulfonate group directly addresses this limitation.

The Impact of the Sulfonate Group on Physicochemical Properties

The presence of the sulfonate group dramatically alters the properties of the DBCO-Amine molecule, transforming it from a water-insoluble reagent into a highly hydrophilic and versatile tool for bioconjugation.

Enhanced Aqueous Solubility

The most critical role of the sulfonate group is to impart high water solubility. Sulfonic acids are strong acids, meaning they are deprotonated and negatively charged over a wide pH range. This charge, combined with the polarity of the sulfonate group, allows the molecule to readily dissolve in aqueous buffers such as PBS, obviating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and cell viability.

Reduced Aggregation and Non-Specific Binding

Hydrophobic molecules tend to aggregate in aqueous environments to minimize their interaction with water. The non-sulfonated DBCO-Amine is prone to this, which can lead to precipitation and reduced reactivity. The hydrophilic sulfonate group prevents this aggregation, ensuring the reagent remains monomeric and fully reactive in solution. Furthermore, this increased hydrophilicity reduces non-specific binding to proteins and cell surfaces, resulting in cleaner reactions and lower background signals in imaging applications.

Improved Reaction Efficiency and Reproducibility

By ensuring the reagent is fully solvated in the reaction buffer, the sulfonate group leads to more efficient and reproducible conjugations. It eliminates issues related to poor solubility, which can be a hidden source of variability in experimental results. This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs, where precise control over the degree of labeling is essential.

Data Presentation: A Quantitative Comparison

The difference in hydrophilicity between this compound and its non-sulfonated counterpart can be quantitatively expressed using the partition coefficient, LogP. The XLogP3 is a computationally predicted value where lower (or more negative) values indicate higher hydrophilicity.

| Property | This compound | DBCO-Amine | Key Advantage of Sulfonation |

| Molecular Formula | C₂₁H₂₁N₃O₅S | C₁₈H₁₆N₂O | - |

| Molecular Weight | 427.47 g/mol | 276.33 g/mol | Minimal mass addition relative to benefit. |

| Aqueous Solubility | Soluble in Water, DMSO, DMF | Insoluble in water | Enables reactions in 100% aqueous buffers, crucial for biomolecule stability. |

| XLogP3 Value | -2.1 | 1.9 |

An In-depth Technical Guide to Sulfo DBCO-Amine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in bioconjugation and drug development. It details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Properties of this compound

This compound is a water-soluble derivative of dibenzocyclooctyne (DBCO) containing a terminal amine group. The presence of a sulfonate group significantly enhances its hydrophilicity, making it an ideal reagent for bioconjugation reactions in aqueous environments.[1][2][3] This feature allows for the efficient labeling of biomolecules with minimal use of organic co-solvents, which can be detrimental to protein structure and function.

| Property | Value | References |

| Molecular Formula | C21H21N3O5S | [4][5] |

| Molecular Weight | ~427.5 g/mol | |

| Appearance | Slightly yellow to slightly grey crystalline solid | |

| Solubility | Water, DMSO, DMF | |

| Purity | >95% (typically analyzed by HPLC) | |

| Storage | -20°C, desiccated |

Key Applications

The primary application of this compound lies in copper-free click chemistry , specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of a DBCO-modified molecule with an azide-containing counterpart with high efficiency and specificity under biocompatible conditions.

Key applications include:

-